3,5-Bis(ethoxycarbonyl)benzoate
Übersicht
Beschreibung
3,5-Bis(ethoxycarbonyl)benzoate is an organic compound with the molecular formula C13H14O6. It is also known as diethyl 5-carboxyisophthalate. This compound features a benzene ring substituted with three carboxylate groups, each esterified with an ethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
3,5-Bis(ethoxycarbonyl)benzoate has several applications in scientific research:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein-protein interactions.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Material Science: It is employed in the development of new materials and technologies due to its unique structure and reactivity.
Zukünftige Richtungen
Diethyl 1,3,5-benzenetricarboxylate has garnered attention for its roles in both organic synthesis and laboratory applications . It serves as a reagent in the synthesis of diverse organic compounds, including amino acids, peptides, and biologically active substances . Additionally, it plays a role in the synthesis of various polymer and copolymer materials . This suggests potential future applications in the field of organic synthesis and materials science.
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3,5-Bis(ethoxycarbonyl)benzoate may interact with its targets to form new bonds, leading to changes in the target molecules.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Biochemische Analyse
Biochemical Properties
Diethyl 1,3,5-benzenetricarboxylate plays a significant role in biochemical reactions as a building block for the creation of complex molecules with specific functions . Its unique structure and reactivity make it suitable for studying organic synthesis and understanding the behavior of certain chemical reactions. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of polymers and biochemicals. For instance, it can act as a substrate for DNA polymerases in the synthesis of modified nucleotides .
Cellular Effects
Diethyl 1,3,5-benzenetricarboxylate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and metabolite levels, impacting overall cellular function . Additionally, its role as a precursor in the synthesis of complex molecules can influence cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of Diethyl 1,3,5-benzenetricarboxylate involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression . The compound’s central benzene ring provides stability and rigidity, while the carboxylic acid groups contribute to its polarity and potential for hydrogen bonding. These interactions enable Diethyl 1,3,5-benzenetricarboxylate to modulate biochemical pathways and cellular processes effectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 1,3,5-benzenetricarboxylate can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, potentially altering its biochemical activity and long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Diethyl 1,3,5-benzenetricarboxylate can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Diethyl 1,3,5-benzenetricarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity.
Metabolic Pathways
Diethyl 1,3,5-benzenetricarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role as a precursor in the synthesis of complex molecules allows it to participate in metabolic flux and influence metabolite levels. Its interactions with enzymes such as DNA polymerases highlight its importance in nucleotide synthesis and other metabolic processes.
Transport and Distribution
Within cells and tissues, Diethyl 1,3,5-benzenetricarboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. The transport and distribution mechanisms ensure that Diethyl 1,3,5-benzenetricarboxylate reaches its target sites within cells, enabling it to exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of Diethyl 1,3,5-benzenetricarboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Bis(ethoxycarbonyl)benzoate can be synthesized through the esterification of 1,3,5-benzenetricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods
In an industrial setting, the production of diethyl 1,3,5-benzenetricarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(ethoxycarbonyl)benzoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 1,3,5-benzenetricarboxylic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(ethoxycarbonyl)benzoate:
1,3,5-Benzenetricarboxylic acid: The parent compound without esterification.
This compound: Similar in structure but with different ester groups.
Uniqueness
This compound is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over ester group reactivity .
Eigenschaften
IUPAC Name |
3,5-bis(ethoxycarbonyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXMTRMXPWCCV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626639 | |
Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-93-5 | |
Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.